

Commercial Suppliers and Technical Guide for 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-chlorotoluene

Cat. No.: B046676

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Bromo-5-chlorotoluene**, a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. This document outlines its commercial availability, physical and chemical properties, and detailed experimental protocols for its application in common synthetic reactions.

Commercial Availability

3-Bromo-5-chlorotoluene (CAS No. 329944-72-1) is readily available from a variety of chemical suppliers. The following table summarizes some of the key commercial sources for this compound.

Supplier	Product Name(s)	Purity	Notes
LGC Standards[1]	3-Bromo-5-chlorotoluene	Neat	Certified reference material.
CymitQuimica[2][3]	3-Bromo-5-chlorotoluene	98%	Intended for laboratory use only.
Oakwood Chemical[4]	3-Bromo-5-chlorotoluene	-	-
Apollo Scientific[5]	3-Bromo-5-chlorotoluene	-	-
Dayang Chem (Hangzhou) Co., Ltd. [6]	3-Bromo-5-chlorotoluene	98%	Manufacturer.
ChemBK[7]	3-Bromo-5-chlorotoluene	-	-
Adva Tech Group Inc. [8]	3-Bromo-5-chlorotoluene	-	Distributor of Life Science Reagents.
Fluoropharm[9]	3-Bromo-5-chlorotoluene	-	-
Santa Cruz Biotechnology[10]	1-Bromo-3-chloro-5-methylbenzene	-	For research use only.

Physicochemical Properties

A summary of the key quantitative data for **3-Bromo-5-chlorotoluene** is presented in the table below. These values are essential for reaction planning and execution.

Property	Value	Source(s)
CAS Number	329944-72-1	[1][2][5][8][10]
Molecular Formula	C ₇ H ₆ BrCl	[1][2][8][10]
Molecular Weight	205.48 g/mol	[1][2][3][10]
Appearance	Colorless fused solid or colorless to yellowish liquid	[2][3][7]
Purity	≥98%	[2][3][6]
Melting Point	~25 °C	[6]
Boiling Point	~222.3 °C at 760 mmHg	[6]
Density	~1.535 g/cm ³	[6]

Synthetic Applications and Experimental Protocols

3-Bromo-5-chlorotoluene is a versatile reagent in organic synthesis, frequently employed in cross-coupling reactions and as a precursor for more complex molecules. Its utility is highlighted in the synthesis of novel benzophenones, which have been investigated as potent HIV non-nucleoside reverse transcriptase inhibitors.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The differential reactivity of the bromine and chlorine substituents on the toluene ring allows for selective coupling at the more reactive C-Br bond.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

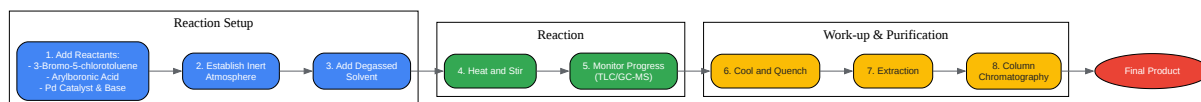
Materials:

- **3-Bromo-5-chlorotoluene**
- Arylboronic acid (1.1 equivalents)

- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
- Base (e.g., K₂CO₃, 2.0 equivalents)
- Solvent (e.g., a mixture of toluene and water)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried round-bottom flask, add **3-Bromo-5-chlorotoluene** (1.0 equivalent), the arylboronic acid (1.1 equivalents), palladium catalyst (0.05 equivalents), and base (2.0 equivalents).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add the degassed solvent system (e.g., toluene:water, 4:1).
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.



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Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Friedel-Crafts Acylation for Benzophenone Synthesis

3-Bromo-5-chlorotoluene can be used in Friedel-Crafts acylation reactions to synthesize substituted benzophenones. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

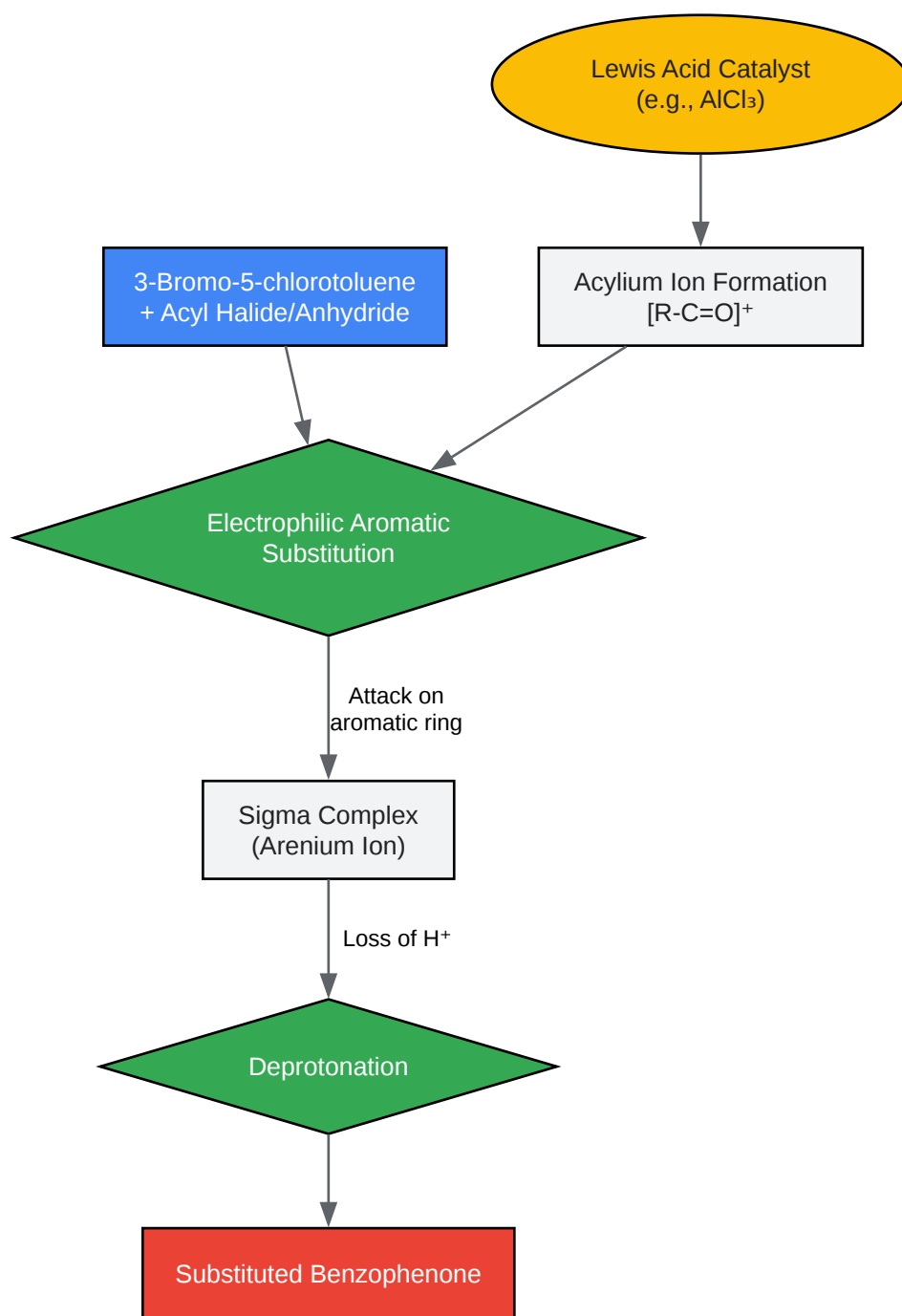
Materials:

- **3-Bromo-5-chlorotoluene**
- Acyl chloride or anhydride (1.0-1.2 equivalents)
- Lewis acid catalyst (e.g., AlCl_3 , 1.1-1.3 equivalents)
- Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the Lewis acid catalyst.
- Cool the mixture to 0 °C in an ice bath.

- Slowly add the acyl chloride or anhydride to the stirred suspension.
- Add **3-Bromo-5-chlorotoluene** dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the residue by recrystallization or column chromatography to yield the desired benzophenone derivative.



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Caption: Signaling pathway for the Friedel-Crafts acylation reaction.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 3-Bromo-5-chlorotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046676#commercial-suppliers-of-3-bromo-5-chlorotoluene]

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